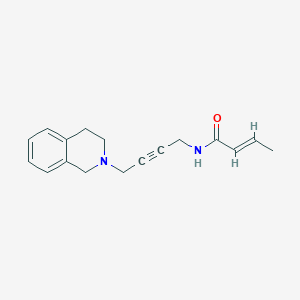![molecular formula C19H19N3O B6504459 N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]pyridine-3-carboxamide CAS No. 1351634-48-4](/img/structure/B6504459.png)
N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]pyridine-3-carboxamide, also referred to as N-4-THIQ-Pyridine-3-carboxamide, is a novel compound with potential applications in a wide range of scientific research. This compound is of interest due to its unique structure and properties, which makes it a useful tool for researchers in a variety of fields. In
Applications De Recherche Scientifique
N-4-THIQ-Pyridine-3-carboxamide has a wide range of potential applications in scientific research. For example, this compound has been used as a ligand in various metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction. This compound has also been used as a building block in the synthesis of various heterocyclic compounds. Additionally, this compound has been used as an inhibitor of enzymes, such as the proteasome and the human cytochrome P450.
Mécanisme D'action
N-4-THIQ-Pyridine-3-carboxamide has a unique structure that allows it to interact with various proteins and enzymes. For example, this compound has been shown to interact with the proteasome, a protein complex involved in the degradation of proteins. This interaction leads to the inhibition of proteasome activity, which can be useful for research into the regulation of protein degradation. Additionally, this compound has been shown to interact with the human cytochrome P450, an enzyme involved in the metabolism of drugs. This interaction leads to the inhibition of cytochrome P450 activity, which could be useful for research into the metabolism of drugs.
Biochemical and Physiological Effects
N-4-THIQ-Pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins and the disruption of cellular processes. Additionally, this compound has been shown to inhibit the activity of the human cytochrome P450, leading to the accumulation of drugs and the disruption of drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-4-THIQ-Pyridine-3-carboxamide is a useful tool for researchers in a variety of fields due to its unique structure and properties. The advantages of using this compound in lab experiments include its ability to interact with various proteins and enzymes, its ability to inhibit proteasome and cytochrome P450 activity, and its availability in a variety of forms. The limitations of using this compound in lab experiments include its potential toxicity, its potential to interfere with other biochemical processes, and its potential to interact with other compounds.
Orientations Futures
For this compound include further research into its mechanism of action, its effects on other proteins and enzymes, its use as a drug target, and its potential therapeutic applications. Additionally, further research into the synthesis method of this compound could lead to the development of more efficient and cost-effective synthesis routes.
Méthodes De Synthèse
N-4-THIQ-Pyridine-3-carboxamide can be synthesized in a two-step synthesis route. The first step involves the reaction of 4-hydroxy-2-butynoic acid with 3-aminopyridine to form the intermediate compound, 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-ynoic acid. The second step involves the reaction of the intermediate compound with acetic anhydride to form the final product, N-4-THIQ-Pyridine-3-carboxamide.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(17-8-5-10-20-14-17)21-11-3-4-12-22-13-9-16-6-1-2-7-18(16)15-22/h1-2,5-8,10,14H,9,11-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAZKRWSIXDSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea](/img/structure/B6504377.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B6504386.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6504398.png)

![2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide](/img/structure/B6504417.png)
![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)
![4-methyl-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6504433.png)
![1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6504436.png)

![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)
![5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide](/img/structure/B6504464.png)
![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea](/img/structure/B6504469.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6504473.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenoxypropanamide](/img/structure/B6504475.png)